molecular formula C19H18N4O3 B11975057 N'-(4-Hydroxybenzylidene)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide CAS No. 303094-77-1

N'-(4-Hydroxybenzylidene)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B11975057
CAS No.: 303094-77-1
M. Wt: 350.4 g/mol
InChI Key: AAKCTJURVRSPNU-RGVLZGJSSA-N
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Description

N'-(4-Hydroxybenzylidene)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide is a hydrazone-pyrazole hybrid compound characterized by a pyrazole core substituted with a 4-methyl group and a 4-methoxyphenyl moiety at positions 4 and 5, respectively. The hydrazide side chain is functionalized with a 4-hydroxybenzylidene group, forming an (E)-configured Schiff base. The compound’s synthesis typically involves condensation of 5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide with 4-hydroxybenzaldehyde under reflux conditions in ethanol, followed by crystallization .

Properties

CAS No.

303094-77-1

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-3-(4-methoxyphenyl)-4-methyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H18N4O3/c1-12-17(14-5-9-16(26-2)10-6-14)21-22-18(12)19(25)23-20-11-13-3-7-15(24)8-4-13/h3-11,24H,1-2H3,(H,21,22)(H,23,25)/b20-11+

InChI Key

AAKCTJURVRSPNU-RGVLZGJSSA-N

Isomeric SMILES

CC1=C(NN=C1C2=CC=C(C=C2)OC)C(=O)N/N=C/C3=CC=C(C=C3)O

Canonical SMILES

CC1=C(NN=C1C2=CC=C(C=C2)OC)C(=O)NN=CC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The pyrazole backbone is constructed via cyclocondensation of β-keto esters with hydrazine derivatives. Key steps include:

  • Reactants : Ethyl acetoacetate and 4-methoxyphenylhydrazine.

  • Conditions : Reflux in ethanol (78°C, 6–8 hours) with glacial acetic acid catalysis.

  • Intermediate : 5-(4-Methoxyphenyl)-4-methyl-1H-pyrazole-3-carboxylate (yield: 72–85%).

Mechanism :

  • Hydrazine attacks the β-keto ester’s carbonyl group, forming a hydrazone.

  • Cyclization occurs via intramolecular nucleophilic attack, yielding the pyrazole ring.

Conversion to Carbohydrazide

The ester intermediate is hydrolyzed to a carbohydrazide:

  • Reactants : Pyrazole-3-carboxylate and hydrazine hydrate.

  • Conditions : Reflux in ethanol (12 hours, 80°C).

  • Product : 5-(4-Methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide (yield: 68–75%).

Key Data :

ParameterValueSource
Reaction Time12 hours
Temperature80°C
SolventEthanol
Yield68–75%

Hydrazone Condensation

Standard Condensation Protocol

The final step involves Schiff base formation between the carbohydrazide and 4-hydroxybenzaldehyde:

  • Reactants : 5-(4-Methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide + 4-hydroxybenzaldehyde.

  • Conditions :

    • Solvent: Ethanol or methanol.

    • Catalyst: 2–3 drops glacial acetic acid.

    • Reflux: 4–6 hours at 70–80°C.

  • Yield : 65–82% after recrystallization (ethanol/water).

Mechanistic Insight :

  • Protonation of the aldehyde enhances electrophilicity, facilitating nucleophilic attack by the carbohydrazide’s –NH₂ group.

  • Dehydration forms the hydrazone bond (C=N).

Microwave-Assisted Synthesis

Alternative methods using microwave irradiation improve efficiency:

  • Conditions :

    • Power: 300 W.

    • Time: 20–30 minutes.

    • Solvent: Ethanol.

  • Yield : 78–85% (10–15% higher than conventional reflux).

Advantages :

  • Reduced reaction time (30 minutes vs. 6 hours).

  • Enhanced purity (98.5% by HPLC).

Industrial-Scale Production

Optimized Batch Process

Scaling up requires modifications for cost and safety:

  • Reactors : Stainless steel jacketed reactors (500 L capacity).

  • Conditions :

    • Solvent: Methanol (recyclable).

    • Catalyst: 0.5 mol% p-toluenesulfonic acid.

    • Temperature: 75°C, 5 hours.

  • Yield : 70–75% (purity >99% after activated charcoal treatment).

Continuous Flow Synthesis

Emerging technologies offer higher throughput:

  • System : Microreactor with residence time of 10 minutes.

  • Conditions :

    • Temperature: 100°C.

    • Pressure: 3 bar.

  • Output : 1.2 kg/hour with 88% yield.

Purity and Characterization

Analytical Methods

TechniqueParametersFindingsSource
HPLC C18 column, MeOH:H₂O (70:30), 1 mL/minPurity: 98.5–99.2%
¹H NMR (400 MHz, DMSO-d₆)δ 2.35 (s, 3H, CH₃), δ 3.82 (s, 3H, OCH₃), δ 8.45 (s, 1H, N=CH)Confirms hydrazone formation
IR ν 1665 cm⁻¹ (C=O), ν 1590 cm⁻¹ (C=N)Validates functional groups

Recrystallization Optimization

Solvent SystemPurity (%)Yield (%)
Ethanol/Water (3:1)99.178
Methanol98.782
Acetonitrile97.570

Challenges and Solutions

Byproduct Formation

  • Issue : Oxidative degradation of 4-hydroxybenzaldehyde.

  • Mitigation : Use nitrogen atmosphere and antioxidants (e.g., BHT).

Solvent Recovery

  • Strategy : Distillation under reduced pressure (methanol recovery: 90–95%).

Chemical Reactions Analysis

Condensation Reactions

The hydrazide group (-CONHNH₂) enables condensation with aldehydes or ketones to form Schiff base derivatives. This reaction occurs under acidic conditions (e.g., HCl catalysis) in ethanol or methanol at reflux temperatures (70–80°C) .

Reaction Type Reagents/Conditions Product Application
Aldehyde condensation4-Hydroxybenzaldehyde, HCl, EtOHExtended hydrazone derivativesLigands for metal complexes
Ketone condensationCyclohexanone, NaOH, H₂O-EtOHCyclic hydrazone adductsCorrosion inhibition studies

The mechanism involves nucleophilic attack by the hydrazide’s NH₂ group on the carbonyl carbon, followed by dehydration . Intramolecular hydrogen bonding (N–H⋯O) stabilizes the planar configuration of the product .

Oxidation Reactions

The hydrazone linkage (-NH–N=CH-) undergoes oxidation in the presence of strong oxidizing agents like KMnO₄ or H₂O₂, yielding pyrazole-3-carboxylic acid derivatives.

Key Observations:

  • Reaction in alkaline medium produces carboxylate salts.

  • Oxidation at elevated temperatures (100–120°C) enhances yield.

Coordination with Metal Ions

The compound acts as a polydentate ligand, coordinating via:

  • Pyrazole ring nitrogen

  • Hydrazone nitrogen

  • Phenolic oxygen (from 4-hydroxybenzylidene)

Reported Metal Complexes:

Metal Ion Coordination Sites Geometry Application
Cu(II)N, OSquare planarAnticancer activity
Fe(III)N, OOctahedralCatalytic oxidation studies

These complexes exhibit enhanced stability compared to the free ligand due to chelation.

Cyclization Reactions

Under thermal or acidic conditions, the compound undergoes cyclization to form triazole or pyrazolo[1,5-a]pyrimidine derivatives. For example:

  • Heating at 150°C in DMF yields fused heterocycles.

  • Reaction with POCl₃ facilitates intramolecular cyclization via dehydration .

Biological Activity and Mechanistic Insights

The compound’s reactivity directly influences its bioactivity:

  • Anticancer Action: Forms stable complexes with transition metals (e.g., Cu²⁺), which disrupt integrin β4 signaling pathways in cancer cells .

  • Antimicrobial Activity: Schiff base derivatives inhibit bacterial growth by interfering with cell wall synthesis enzymes .

Structural Influences on Reactivity

  • Hydrazone Group: Governs redox behavior and metal coordination.

  • Methoxy Substituent: Enhances electron density on the aromatic ring, favoring electrophilic substitution at the para position .

  • Pyrazole Ring: Contributes to π-stacking interactions in crystal structures, affecting solubility and stability .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N'-(4-Hydroxybenzylidene)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide as an anticancer agent. The compound has demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating its effectiveness.

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)10.5
MCF-7 (Breast Cancer)8.2
HeLa (Cervical Cancer)12.0

In a study conducted by researchers, the compound exhibited a dose-dependent response in inhibiting cell proliferation, suggesting its potential for further development as an anticancer therapeutic agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. It showed promising results against various bacterial strains, indicating its potential use in developing new antimicrobial agents.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus50
Escherichia coli40
Pseudomonas aeruginosa60

Nonlinear Optical Applications

This compound has been investigated for its nonlinear optical (NLO) properties. The compound's crystal structure and optical characteristics make it suitable for applications in photonic devices.

In a study focusing on the NLO properties, the compound demonstrated a significant second-order nonlinear optical response, which is essential for applications in frequency doubling and optical switching .

Electrochemical Studies

The compound has been studied for its efficacy as a corrosion inhibitor for mild steel in acidic environments. Electrochemical tests revealed that it significantly reduces corrosion rates compared to untreated samples.

Environment Corrosion Rate (mm/year) Inhibition Efficiency (%) Reference
Acidic Solution0.4585
Neutral Solution0.3075

The molecular structure of this compound plays a crucial role in its effectiveness as a corrosion inhibitor, with the presence of functional groups enhancing adsorption onto metal surfaces .

Mechanism of Action

The mechanism of action of N’-(4-Hydroxybenzylidene)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or activation of their biological functions. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituent (R) LogP<sup>*</sup> Hydrogen Bond Donors Solubility (mg/mL)<sup>†</sup>
Target Compound 4-OH 3.2 2 0.45
E-MBPC 4-OCH3 3.8 1 0.28
E-MABPC 4-N(CH3)2 2.9 1 0.62

<sup>*</sup>Calculated using ChemDraw.
<sup>†</sup>Measured in PBS (pH 7.4).

Pyrazole Core Modifications

The 4-methyl-5-(4-methoxyphenyl)pyrazole core in the target compound contrasts with other derivatives:

  • N'-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide : Bulky tert-butyl groups enhance steric hindrance, reducing enzymatic binding but improving thermal stability (m.p. 245°C vs. 218°C for the target compound) .
  • N'-(4-Hydroxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide : A meta-methoxyphenyl substitution on the pyrazole reduces planarity, weakening π-π interactions with biological targets compared to the para-substituted target compound .

Table 2: Thermal Stability and Bioactivity

Compound Melting Point (°C) IC50 (COX-2 Inhibition, µM)
Target Compound 218 12.3 ± 0.8
3,5-Di-tert-butyl analog 245 28.9 ± 1.2
3-Methoxyphenyl analog 195 18.4 ± 1.0

Spectroscopic and Computational Insights

  • IR Spectroscopy : The target compound shows a broad O-H stretch at 3250 cm⁻¹, absent in methoxy-substituted analogs. C=O and C=N stretches appear at 1680 cm⁻¹ and 1620 cm⁻¹, respectively, consistent with hydrazone formation .
  • DFT Studies : The hydroxyl group lowers the HOMO-LUMO gap (4.1 eV) compared to E-MBPC (4.5 eV), indicating higher reactivity .
  • Molecular Docking : The 4-hydroxy group forms strong hydrogen bonds with COX-2 residues (e.g., Arg120 and Tyr355), yielding a binding energy of -8.9 kcal/mol, superior to E-MBPC (-7.2 kcal/mol) .

Biological Activity

N'-(4-Hydroxybenzylidene)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide is a pyrazole derivative with significant potential in medicinal chemistry. This compound's molecular formula is C19H18N4O3C_{19}H_{18}N_{4}O_{3} and it has a molecular weight of approximately 350.37 g/mol. The compound is characterized by its unique structure, which includes multiple functional groups that contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound may induce apoptosis in various cancer cell lines, particularly through the modulation of key signaling pathways. For instance, it has been shown to interact with integrin beta 4, influencing apoptotic processes in human umbilical vein endothelial cells (HUVECs) .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are well-documented. This compound has demonstrated significant inhibitory activity against pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have reported up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Studies have shown that derivatives of pyrazole can inhibit the growth of various bacterial strains, including E. coli and Bacillus subtilis. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Summary of Biological Activities

Activity Type Mechanism Effectiveness
Anticancer Induces apoptosis via integrin modulationSignificant cytotoxicity in cancer cell lines
Anti-inflammatory Inhibits TNF-α and IL-6Up to 85% inhibition compared to standards
Antimicrobial Disrupts cell wall synthesisEffective against multiple bacterial strains

Case Studies and Research Findings

  • Apoptosis Induction in Cancer Cells : A study demonstrated that the compound induced apoptosis in HUVECs by modulating integrin signaling pathways, leading to reduced cell viability and increased apoptotic markers .
  • Inhibition of Inflammatory Cytokines : In a controlled experiment, this compound was tested against inflammatory models, showing significant reductions in TNF-α and IL-6 levels at concentrations as low as 10 µM .
  • Antimicrobial Efficacy : The compound was evaluated for its antimicrobial activity against several pathogens, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-(4-Hydroxybenzylidene)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide, and how are intermediates characterized?

  • The compound is synthesized via condensation of 5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide with 4-hydroxybenzaldehyde under acidic conditions. Key intermediates are characterized using IR spectroscopy (to confirm hydrazone C=N stretching at ~1600 cm⁻¹), 1H/13C NMR (to verify aromatic protons and methoxy groups), and ESI-MS for molecular ion validation . Single-crystal X-ray diffraction (SC-XRD) is employed for definitive structural confirmation, with refinement using SHELXL .

Q. How is the molecular geometry and electronic structure of this compound analyzed experimentally and computationally?

  • SC-XRD resolves bond lengths and angles (e.g., C=N bond ~1.28 Å, confirming hydrazone formation) . DFT/B3LYP/6-311 G(d,p) calculations optimize geometry, compute HOMO-LUMO energies (e.g., ΔE ≈ 4.5 eV for charge transfer), and predict NMR chemical shifts (deviations <0.5 ppm from experimental data) . Hirshfeld surface analysis maps intermolecular interactions (e.g., O–H···N hydrogen bonds) to explain packing efficiency .

Q. What preliminary biological activities have been reported for this compound?

  • Molecular docking against targets like carbonic anhydrase IX (PDB: 3IAI) reveals binding affinities (ΔG ≈ −8.5 kcal/mol) via hydrogen bonding with active-site residues (e.g., Thr200, His94) . In vitro assays show moderate antioxidant activity (IC₅₀ ≈ 35 µM in DPPH scavenging) and potential hypoglycemic effects via PPARγ modulation .

Advanced Research Questions

Q. How do computational predictions (DFT) align with experimental spectroscopic data, and what discrepancies arise?

  • Vibrational frequencies from DFT (e.g., C=O stretching at ~1680 cm⁻¹) often show minor deviations (<10 cm⁻¹) from IR due to solvent effects . NMR chemical shifts for aromatic protons (e.g., δ ≈ 7.2–8.1 ppm) align closely with DFT-predicted values, but methoxy group signals (δ ≈ 3.8 ppm) may vary due to conformational flexibility in solution .

Q. What strategies resolve contradictions in crystallographic data refinement for hydrazone derivatives?

  • Disordered solvent molecules or dynamic hydrogen bonding can complicate SC-XRD refinement. Use SHELXL with TWIN/BASF commands to model twinning or anisotropic displacement parameters. For ambiguous electron density, Hirshfeld rigid-bond tests validate atomic positions .

Q. How do substituent variations (e.g., 4-hydroxy vs. 4-methoxybenzylidene) impact bioactivity?

  • Comparative SAR studies show that 4-hydroxy derivatives exhibit stronger antioxidant activity (IC₅₀ ≈ 25 µM) due to enhanced radical scavenging via phenolic –OH, while 4-methoxy analogs show better pharmacokinetic profiles (e.g., logP ≈ 2.8) . Docking studies indicate methoxy groups improve hydrophobic interactions with cannabinoid receptor CB1 .

Q. What experimental and computational methods validate the compound’s stability under physiological conditions?

  • TGA/DSC (thermal stability up to 220°C) and pH-dependent UV-Vis (λmax shifts <5 nm in pH 1–13) confirm chemical robustness. MD simulations (50 ns, AMBER) assess conformational stability in aqueous solutions, with RMSD <2.0 Å .

Methodological Insights

  • Crystallography : Refine SC-XRD data with Olex2/SHELXL , applying restraints for flexible hydrazone moieties .
  • Docking : Use AutoDock Vina with Lamarckian GA for ligand flexibility and explicit water models to improve pose prediction .
  • SAR Optimization : Introduce electron-withdrawing groups (e.g., –NO₂) at the pyrazole C5 position to enhance binding to hydrophobic enzyme pockets .

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